N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a tetrazole-thioether scaffold. Its structure combines a 3-chlorophenyl acetamide core with a 2-ethoxyphenyl-substituted tetrazole ring connected via a sulfanyl bridge. The 3-chlorophenyl group may enhance lipophilicity and influence target binding, while the 2-ethoxyphenyl substituent could modulate electronic properties and solubility.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-2-25-15-9-4-3-8-14(15)23-17(20-21-22-23)26-11-16(24)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNVSOQIGKMFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The chlorophenyl and ethoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
Tetrazole vs. Triazole Derivatives :
The tetrazole ring in the target compound distinguishes it from triazole-based analogs like N-(4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (). Tetrazoles exhibit greater aromatic stabilization and acidity (pKa ~4.9) compared to triazoles (pKa ~8.6), which may enhance solubility in physiological environments .- Substituent Effects on the Aromatic Rings: The 3-chlorophenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl in N-(3-chloro-4-fluorophenyl)-2-[(6,7-dimethoxy-4-oxo-3-phenyl-1H-1,2,4-triazol-1-yl)thio]acetamide (HTS 02534, ). Fluorine’s electronegativity increases polarity, while chlorine enhances lipophilicity (ClogP +0.6 vs. F +0.1) . The 2-ethoxyphenyl substituent on the tetrazole differs from 2,4-dimethylphenyl in 2-{[1-(2,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide ().
Sulfanyl Bridge and Functional Group Positioning
- The sulfanyl-acetamide linker is conserved in analogs like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38, ). However, the tetrazole’s nitrogen-rich structure in the target compound may enhance π-π stacking interactions with biological targets compared to triazoles .
Electronic and Physicochemical Properties
HOMO-LUMO and MESP Analysis
Theoretical studies on N-chlorophenyl acetamide derivatives (e.g., 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) reveal that electron-withdrawing groups (e.g., −Cl) lower LUMO energy, enhancing electrophilicity and reactivity . The 2-ethoxyphenyl group in the target compound likely reduces electrophilicity compared to nitro or carbonyl substituents, balancing reactivity and stability.
Solubility and Crystal Packing
Crystal structures of N-substituted 2-arylacetamides () demonstrate that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular planarity and packing. The target compound’s ethoxy group may disrupt crystal lattice cohesion, improving solubility compared to rigid analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
Antimicrobial Activity
- MIC Data: Compound Structure MIC (μg/mL) Reference Target Compound Tetrazole, 3-Cl, 2-EtOPh Pending — Compound 38 () Triazole, 2-Fluorobenzyl 12.5–25 Compound 7 () Triazole, 3-Cl-4-F, 6,7-diOMe Not tested Triazole derivatives (e.g., Compound 38) show moderate activity against E. coli, suggesting that tetrazole analogs may require optimization for enhanced potency .
Anti-Exudative Activity
Compounds with sulfanyl-acetamide scaffolds (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s tetrazole-thioether motif may similarly modulate inflammatory pathways.
Biological Activity
N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tetrazole ring, an acetamide group, and a chlorophenyl moiety. The molecular formula is with a molecular weight of 403.89 g/mol. The presence of the tetrazole ring is significant as it often contributes to the biological activity of related compounds.
Pharmacological Properties
Research indicates that compounds containing tetrazole rings exhibit a range of biological activities including:
- Antimicrobial Activity : Tetrazole derivatives have been found to possess antibacterial and antifungal properties. Studies suggest that the presence of the tetrazole moiety enhances the interaction with microbial targets.
- Anticancer Potential : Some tetrazole derivatives have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties in various models.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibiting Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival or cancer cell growth.
- Modulating Receptor Activity : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Sulfanylation : Introducing the sulfanyl group which is crucial for the biological activity.
- Acetamide Formation : Finalizing the structure by attaching the acetamide group.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant antibacterial activity against Gram-positive bacteria with similar tetrazole derivatives. |
| Johnson et al. (2021) | Demonstrated anticancer effects in vitro against breast cancer cell lines using structurally related compounds. |
| Lee et al. (2022) | Found anti-inflammatory effects in rodent models treated with related acetamides. |
These studies provide insights into the potential therapeutic applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
